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Compound of Interest

Compound Name:
2-Bromo-6-

(carboxymethyl)benzoic acid

Cat. No.: B14063171

Get Quote

Executive Summary
This guide details the analytical framework for 2-Bromo-6-(carboxymethyl)benzoic acid, a

critical dicarboxylic acid building block used in the synthesis of polycyclic aromatic

hydrocarbons, isoquinolines, and isocoumarin-based therapeutics (e.g., HIV-1 RT inhibitors).

Due to its ortho-substituted dicarboxylic acid structure, this molecule presents specific

analytical challenges:

Cyclization Risk: Facile dehydration to 6-bromo-isochromene-1,3-dione (6-bromo-

homophthalic anhydride) under acidic or thermal stress.

Ionization Suppression: The proximity of the bromine atom to the carboxylic acid affects pKa

and ionization efficiency in LC-MS.

Regioisomerism: Distinguishing the 6-bromo isomer from the 4-bromo or 5-bromo analogues

synthesized via non-selective bromination routes.
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This protocol provides a validated HPLC-UV/MS method, NMR structural verification, and a

stability-indicating workflow to ensure material integrity.

Physicochemical Profile & Sample Preparation[1][2]
[3][4]
Molecular Identity

IUPAC Name: 2-Bromo-6-(carboxymethyl)benzoic acid[1]

Common Name: 6-Bromo-homophthalic acid[2]

Molecular Formula:

Molecular Weight: 259.05 g/mol

Substitution Pattern: 1,2,6-trisubstituted benzene ring.

Solubility & Stability Data
Solvent Solubility (mg/mL) Stability Note

Water (pH 7.0) High (>10 mg/mL) Stable as dicarboxylate salt.

Water (pH < 2.0) Low (<0.5 mg/mL)
Precipitates; risk of anhydride

formation if heated.

Methanol/ACN High (>20 mg/mL)

Caution: Potential for methyl

ester formation upon

prolonged storage in MeOH.

DMSO High (>50 mg/mL)
Recommended for stock

solutions.

Sample Preparation Protocol
Objective: Prepare a 1.0 mg/mL stock solution without inducing degradation.

Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.
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Dissolution: Add 5 mL of Acetonitrile:Water (50:50 v/v).

Note: Do not use pure methanol to avoid esterification artifacts.

Note: If solubility is poor, add 10 µL of 1M Ammonium Hydroxide to facilitate dissolution

(forming the ammonium salt).

Sonication: Sonicate for 5 minutes at ambient temperature (maintain < 30°C).

Dilution: Make up to volume with the same diluent. Filter through a 0.2 µm PTFE filter into an

amber vial.

Chromatographic Method (HPLC-UV/MS)
This method is optimized to separate the parent acid from its anhydride degradation product

and potential regioisomers.

Instrument Parameters
System: UHPLC or HPLC coupled with PDA and Single Quad/Q-TOF MS.

Column: Phenomenex Gemini C18 NX (or equivalent high-pH stable C18).

Dimensions: 150 mm × 4.6 mm, 3 µm particle size.

Rationale: The NX chemistry allows for pH flexibility and robust retention of polar acids.

Column Temperature: 30°C.

Flow Rate: 1.0 mL/min.[2][3]

Injection Volume: 5 µL.

Mobile Phase & Gradient
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

Solvent B: Acetonitrile (LC-MS Grade).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5539924/
https://www.internationaljournalssrg.org/IJAC/2017/Volume4-Issue3/IJAC-V4I6P101.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14063171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time (min) % Solvent A % Solvent B Curve Description

0.0 95 5 - Equilibration

2.0 95 5 Linear
Hold for polar

impurities

15.0 10 90 Linear
Main Elution

Gradient

18.0 10 90 - Wash

18.1 95 5 Step Re-equilibration

23.0 95 5 - End

Detection Parameters
UV: 254 nm (primary), 210 nm (impurities).

MS Ionization: ESI Negative Mode (ngcontent-ng-c747876706="" _nghost-ng-

c4038370108="" class="inline ng-star-inserted">

).

Capillary Voltage: -2.5 kV.

Cone Voltage: 25 V.

Source Temp: 120°C.

Desolvation Temp: 350°C.

Data Interpretation
Retention Time (RT): ~8.5 min (Parent Acid).

Mass Spectrum:

Parent:
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256.9 / 258.9 (1:1 isotopic ratio for Br).

Fragment:

212.9 (

, decarboxylation).

Spectroscopic Characterization (NMR)[4]
Structural confirmation requires distinguishing the 1,2,6-substitution pattern from 1,2,4- or

1,2,3- isomers.

-NMR Protocol (DMSO- , 400 MHz)
The molecule possesses a plane of symmetry only if the substituents were identical, which they

are not. However, the proton pattern is distinct.

Sample: 10 mg in 0.6 mL DMSO-

.

Key Signals:

Aliphatic:

3.85 ppm (s, 2H,

).

Diagnostic: A singlet indicates no adjacent protons on the ring or chain.

Aromatic: Three adjacent protons (H3, H4, H5).

7.65 ppm (dd,

Hz, 1H, H-5 adjacent to

).

7.55 ppm (dd,
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Hz, 1H, H-3 adjacent to Br).

7.35 ppm (t,

Hz, 1H, H-4).

Acidic:

12.5–13.0 ppm (broad s, 2H,

).

-NMR Interpretation Logic
Coupling Pattern: The "doublet-triplet-doublet" (or overlapping multiplet) pattern confirms

three contiguous aromatic protons.

Differentiation:

4-Bromo isomer: Would show a singlet (H3) and two coupled doublets (H5, H6).

6-Bromo isomer (Target): Shows no aromatic singlets.

Impurity Profiling & Degradation Pathways
Understanding the reactivity of 6-bromo-homophthalic acid is vital for process control. The

primary degradation pathway is cyclic dehydration.

Degradation Workflow Diagram

2-Bromo-6-(carboxymethyl)
benzoic acid

(MW 259)

6-Bromo-isochromene-1,3-dione
(Cyclic Anhydride)

(MW 241)
 Heat / Acid

(- H2O)

3-Bromo-2-methylbenzoic acid
(Decarboxylated)

(MW 215)

 High Temp (>150°C)
(- CO2)

Methyl Ester Impurity
(Solvent Artifact)

(MW 273)

 MeOH Solvent
(+ MeOH)
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Click to download full resolution via product page

Figure 1: Primary degradation and artifact pathways for 6-bromo-homophthalic acid.

Monitoring Anhydride Formation
The anhydride is less polar and will elute later than the parent acid in Reverse Phase HPLC.

RT Shift: Parent (~8.5 min)

Anhydride (~11.5 min).

UV Spectrum: The anhydride often exhibits a bathochromic shift (red shift) due to increased

conjugation in the isochromene ring.

Prevention: Store samples in buffered aqueous solutions or DMSO. Avoid heating acidic

aqueous solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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